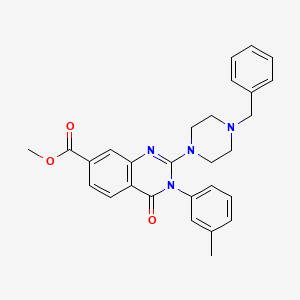

![molecular formula C20H22N2O3 B3011590 2-[5-(苯甲氧基)-1H-吲哚-3-基]乙基氨基甲酸乙酯 CAS No. 103857-29-0](/img/structure/B3011590.png)

2-[5-(苯甲氧基)-1H-吲哚-3-基]乙基氨基甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl carbamate, also known as urethane, is a compound that has been extensively studied due to its presence in fermented foods and beverages and its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). It is known to be genotoxic and carcinogenic in various species and is a concern for human health due to its potential neurological effects and presence in the diet .

Synthesis Analysis

Ethyl carbamate can be synthesized through various chemical mechanisms, including the ethanolysis of urea and photochemical oxidation of cyanide ion. In the context of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate, synthesis methods have not been explicitly detailed in the provided papers. However, similar compounds have been synthesized through reactions involving indole derivatives, suggesting that a similar approach could be used for the synthesis of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate .

Molecular Structure Analysis

The molecular structure of ethyl carbamate derivatives can be complex, and their structural properties have been characterized by techniques such as X-ray diffraction. For instance, the tolane derivative ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate has been found to have non-centrosymmetric crystal forms, which are important for nonlinear optical materials . While the specific molecular structure of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is not provided, it can be inferred that its structure may also exhibit unique properties suitable for specialized applications.

Chemical Reactions Analysis

Ethyl carbamate can undergo various chemical reactions, including cleavage of the ethyl carbamate moiety to form metabolites, as seen in studies of its disposition in mice . Additionally, ethyl carbamate's effects on multiple metabolic pathways have been observed, including oxidative stress, energy depletion, and DNA and protein damage . These reactions are critical for understanding the toxicological effects of ethyl carbamate and related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carbamate include its formation through reactions between ethanol and carbamyl groups, which are generated from arginine metabolism during fermentation processes . Analytical methods for detecting ethyl carbamate in various food matrices have been developed, indicating its presence at levels ranging from ng/L to mg/L . Mitigation strategies to reduce ethyl carbamate levels in food products have also been explored, including enzymatic and chemical methods .

科学研究应用

1. 抗氧化和神经保护作用

2-[5-(苯甲氧基)-1H-吲哚-3-基]乙基氨基甲酸乙酯因其强大的抗氧化能力和神经保护作用而受到研究。使用该分子合成的化合物对氧化应激诱导的细胞死亡表现出显着的效果,特别强调神经保护,使其成为治疗与氧化应激相关的病理(如阿尔茨海默病)的有希望的候选药物 (Pachón-Angona 等人,2019)。

2. 苯并[a]咔唑的合成

该化合物用于合成苯并[a]咔唑,苯并[a]咔唑因其药理特性而具有重要意义。该合成涉及氧化光环化过程,表明其在为潜在药理应用创造复杂分子结构中的效用 (李等人,2015)。

3. 螺[4H-3,1-苯并恶嗪-4,1'-环戊烷]合成

涉及该化合物的研究包括用过氧化氢氧化以合成螺[4H-3,1-苯并恶嗪-4,1'-环戊烷]。这些类型的反应因其对杂环化学领域和复杂有机化合物的合成的贡献而引人注目 (加塔乌林等人,2001)。

4. 咪唑酮衍生物的合成

该分子已被用于合成咪唑酮衍生物。由于其生物活性,这些化合物具有多种应用,尤其是在药物化学中 (Bezenšek 等人,2012)。

5. 抗肿瘤和抗丝虫病剂

2-[5-(苯甲氧基)-1H-吲哚-3-基]乙基氨基甲酸乙酯衍生物已被合成并评估其作为抗肿瘤和抗丝虫病剂的潜力。这表明该分子在开发新的治疗剂中的作用 (拉姆等人,1992)。

属性

IUPAC Name |

ethyl N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-24-20(23)21-11-10-16-13-22-19-9-8-17(12-18(16)19)25-14-15-6-4-3-5-7-15/h3-9,12-13,22H,2,10-11,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBJTMILCRPGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

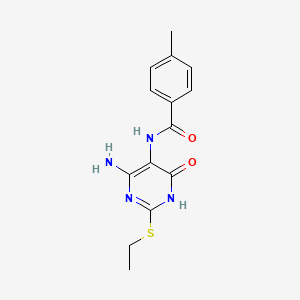

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011508.png)

![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)

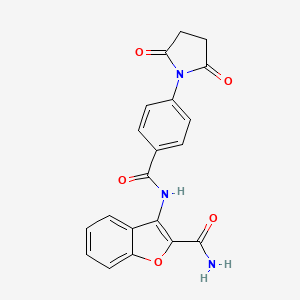

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)

![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)

![N-{3-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B3011519.png)

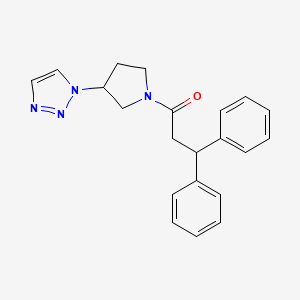

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)

![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3011528.png)

![2-chloro-5-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011530.png)